molecular formula C23H21N5O3S B2932810 N-(4-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896300-36-0

N-(4-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2932810
CAS No.: 896300-36-0
M. Wt: 447.51
InChI Key: CRCZQASPYTVWRE-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-ylsulfanyl acetamide class, characterized by a triazole core substituted with a sulfanyl-linked acetamide moiety. Key structural features include:

  • Triazole ring substitutions: A 4-(1H-pyrrol-1-yl) group at position 4 and a 5-(4-methoxyphenyl) group at position 3.
  • Acetamide substituent: An N-(4-acetylphenyl) group, introducing an electron-withdrawing acetyl moiety. The molecular formula is C23H20N5O3S, with a calculated molecular weight of 458.5 g/mol.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-16(29)17-5-9-19(10-6-17)24-21(30)15-32-23-26-25-22(28(23)27-13-3-4-14-27)18-7-11-20(31-2)12-8-18/h3-14H,15H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCZQASPYTVWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial efficacy. The compound's structure includes a triazole ring, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C25H25N5O3S, indicating a complex structure that may contribute to its biological activity. The presence of functional groups such as acetyl and methoxy phenyl moieties enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated promising results against various cancer cell lines:

  • MTT Assay : The compound was tested against the MDA-MB-436 breast cancer cell line, revealing significant antiproliferative effects with an IC50 value comparable to established chemotherapeutics like Olaparib .
CompoundCell LineIC50 (µM)Reference
N-(4-acetylphenyl)-2-{...}MDA-MB-436 (Breast Cancer)8.90
OlaparibMDA-MB-4362.57

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Case Studies

Case Study 1: Antiproliferative Effects

In a controlled study, this compound was administered to cultures of human cancer cells. The results showed a dose-dependent inhibition of cell growth, indicating its potential as a therapeutic agent in oncology .

Case Study 2: Synergistic Effects with Other Agents

Combining this compound with traditional chemotherapeutics enhanced overall efficacy against resistant cancer cell lines. This suggests that it may be useful in combination therapies to overcome drug resistance in cancer treatment .

Scientific Research Applications

N-(4-acetylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that is classified as a triazole derivative. It has a molecular weight of 405.5 g/mol. This compound has a unique structure, which includes a triazole ring, a pyrrole ring, and a methoxyphenyl group. This compound has garnered attention for its potential biological activities, especially in medicinal chemistry and pharmacology.

Triazole Derivatives
Triazole derivatives are known for diverse biological activities, including antimicrobial and antifungal properties. The presence of the sulfanyl group enhances its reactivity and potential therapeutic applications. N-(4-acetylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can participate in chemical reactions typical for triazole derivatives.

Synthesis
The synthesis of N-(4-acetylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves several key steps that require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure of the synthesized compound.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally analogous 1,2,4-triazole-3-ylsulfanyl acetamides:

Compound Name Triazole Substituents Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Notes Reference
Target Compound 5-(4-methoxyphenyl), 4-(pyrrole) N-(4-acetylphenyl) C23H20N5O3S 458.5 Electron-withdrawing acetyl group -
N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-methyl, 5-(4-pyridinyl) N-(4-methoxyphenyl) C17H16N4O2S 356.4 Pyridine enhances polarity
2-{[5-(4-chlorophenyl)-4-(pyrrole)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide 5-(4-chlorophenyl), 4-(pyrrole) N-(2-ethoxyphenyl) C22H20ClN5O2S 453.9 Chloro group increases lipophilicity
N-(4-ethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(pyrrole)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(pyridin-4-yl), 4-(pyrrole) N-(4-ethoxyphenyl) C21H20N6O2S 420.5 Pyridine improves aqueous solubility
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide 5-(4-chlorophenyl), 4-(4-methylphenyl) N-[4-(dimethylamino)phenyl] C23H21ClN5O2S 474.0 Dimethylamino enhances basicity

Key Observations :

Electron-donating groups (e.g., methoxy in the target compound, ethoxy in ) improve solubility but may reduce metabolic stability. Heteroaromatic substituents (pyridine in and ) introduce polarity, affecting pharmacokinetics.

Molecular Weight and Lipophilicity :

  • The target compound’s higher molecular weight (~458.5 g/mol) compared to analogs (~356–474 g/mol) suggests moderate lipophilicity, balancing membrane permeability and solubility.

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